Warnericin RK
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MQFITDLIKKAVDFFKGLFGNK |
Origin of Product |
United States |
Origin and Production of Warnericin Rk
Microbial Source and Isolation
The discovery and characterization of Warnericin RK are rooted in the identification of a specific bacterial strain capable of its production.
This compound is a small, cationic antimicrobial peptide produced by the Staphylococcus warneri RK strain. nih.gov This particular strain was identified as the source of a secreted molecule that demonstrated inhibitory effects on the growth of Legionella. researchgate.netnih.gov Further research confirmed that S. warneri RK produces two primary bacteriocins with anti-Legionella properties: this compound and δ-lysin. semanticscholar.org The peptide is characterized as being highly hydrophobic. researchgate.net Its antimicrobial activity is almost exclusively directed against bacteria belonging to the Legionella genus. nih.gov
The producing bacterium, Staphylococcus warneri RK, was originally isolated from an environmental source. researchgate.netmdpi.com Staphylococci are commonly found in diverse environments, including as part of the normal microbiota on human and animal skin and mucosae. mdpi.com The RK strain, in particular, was sourced from a water environment, which is the natural habitat for Legionella, the primary target of this compound. researchgate.netbiorxiv.orgbiorxiv.org
Identification of Staphylococcus warneri RK Strain as Producer
Biosynthetic Pathways and Genetic Determinants
The production of this compound is governed by specific genetic structures within the producer bacterium.
Genomic analysis of bacteriocin-producing Staphylococcus warneri strains, such as TRPF4, has led to the identification of the gene clusters responsible for synthesizing these antimicrobial peptides. nih.govresearchgate.net Within these strains, two distinct gene clusters for bacteriocin (B1578144) biosynthesis have been found: one for this compound and another for delta-lysins. nih.govresearchgate.net The putative gene cluster for this compound contains the structural gene that codes for the peptide. nih.gov The predicted amino acid sequence of the this compound structural gene in the TRPF4 strain is identical to that previously described in the original S. warneri RK strain. nih.gov
Associated with the this compound structural gene is a gene that encodes a protein containing a conserved ATP-binding cassette (ABC) transporter domain. nih.gov This protein is believed to be involved in the transport of the bacteriocin out of the producer cell. nih.gov A notable feature of this transport protein is the presence of a conserved NGAGKST motif, which is characteristic of LanF, a protein family involved in the transport of lantibiotics. nih.gov
Identification of Gene Clusters and Structural Genes in Producer Strains
Recombinant Expression and Purification Strategies for Research Applications
To obtain the large quantities of this compound needed for detailed structural and functional studies, recombinant expression systems have been developed. nih.gov Escherichia coli is a common host for this purpose. nih.govresearchgate.net The process involves synthesizing the cDNA fragment that encodes this compound and ligating it into expression vectors. nih.govresearchgate.net
Strategies for expression include producing the native peptide or creating fusion peptides with tags, such as a polyhistidine tag at the N- or C-terminus, to facilitate purification. nih.govresearchgate.net Fusion proteins can improve expression, enhance solubility, and protect the peptide from degradation by host cell proteases. researchgate.net
Purification of the recombinant peptide is a critical step. Fusion peptides with a polyhistidine tag can be purified using affinity chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net For the native, untagged peptide, a two-step method involving hydrophobic chromatography and subsequent RP-HPLC has been successfully employed. nih.govresearchgate.net While fusion peptides can yield higher quantities (around 3 mg/L), the native recombinant peptide (yield of approximately 1.4 mg/L) has been shown to have better anti-Legionella activity, as the tags can sometimes cause structural modifications that reduce efficacy. nih.govresearchgate.net
Interactive Data Tables
Table 1: Recombinant this compound Production Details
| Feature | Recombinant Fusion Peptide | Recombinant Native Peptide |
|---|---|---|
| Expression Host | Escherichia coli | Escherichia coli |
| Fusion Partner | Polyhistidine tag | None |
| Purification Method | Affinity Chromatography, RP-HPLC | Hydrophobic Chromatography, RP-HPLC |
| Yield | 3 mg/L | 1.4 mg/L |
| Relative Activity | Lower anti-Legionella activity | Higher anti-Legionella activity |
Data sourced from multiple studies on recombinant expression. nih.govresearchgate.net
Table 2: Genetic Components of this compound Biosynthesis
| Genetic Component | Description | Identified Feature | Putative Function |
|---|---|---|---|
| Structural Gene | Codes for the this compound peptide | Identical sequence in S. warneri RK and TRPF4 strains | Precursor peptide synthesis |
| Transport Gene | Codes for an associated transport protein | ABC transporter domain | Export of this compound |
| Conserved Motif | A specific sequence within the transport protein | NGAGKST motif (LanF-like) | Part of the transport machinery |
Data sourced from genomic analysis of producer strains. nih.gov
Heterologous Expression in Model Organisms (e.g., Escherichia coli)
The native production of this compound by Staphylococcus warneri often yields quantities insufficient for detailed structural and functional studies. nih.gov To overcome this limitation, researchers have turned to heterologous expression systems, with Escherichia coli being a primary choice. nih.govnih.govresearchgate.net The advantages of using E. coli include its rapid growth, well-understood genetics, and the availability of numerous tools for recombinant protein production. nih.govresearchgate.net
The process typically involves synthesizing a cDNA fragment that encodes this compound and ligating it into suitable expression vectors. nih.govresearchgate.net These vectors are then introduced into E. coli cells, which act as cellular factories to produce the recombinant peptide. nih.gov To prevent the potential toxicity of the antimicrobial peptide to the host E. coli cells and to protect it from degradation by host proteases, this compound is often expressed as a fusion protein. nih.govresearchgate.net This involves attaching a larger, more stable protein partner, such as a polyhistidine tag, to either the N- or C-terminus of the peptide. nih.gov
Several expression vectors and E. coli strains have been utilized for this purpose. The choice of vector and strain can significantly impact the yield and solubility of the recombinant peptide. nih.govfrontiersin.org For instance, strains like E. coli BL21(DE3), which are deficient in certain proteases, are frequently used to minimize the degradation of the expressed peptide. frontiersin.org
Methodologies for Recombinant Peptide Purification and Isotopic Labeling
Once expressed in E. coli, the recombinant this compound needs to be purified from the host cell components. The purification strategy often depends on whether the peptide was expressed with a fusion tag.
For tagged fusion peptides, such as those with a polyhistidine tag, affinity chromatography is a common and effective purification step. nih.gov This is typically followed by a reverse-phase high-performance liquid chromatography (RP-HPLC) step to achieve high purity. nih.gov The yield for fusion peptides using this method has been reported to be around 3 mg per liter of culture. nih.gov However, a notable drawback is that the presence of the fusion tag can sometimes alter the peptide's structure and reduce its biological activity. nih.govresearchgate.net
For the native, untagged recombinant peptide, a two-step purification method is employed. This process involves an initial hydrophobic chromatography step, followed by RP-HPLC. nih.govresearchgate.net While this method yields a lower amount of the peptide, approximately 1.4 mg per liter of culture, the resulting native recombinant peptide retains its full anti-Legionella activity. nih.govresearchgate.net
Molecular Structure and Biophysical Characterization of Warnericin Rk
Primary Structure Elucidation and Amino Acid Sequence
The primary structure of a protein refers to the linear sequence of its amino acid residues. slideshare.net This sequence is fundamental as it dictates the protein's folding, structure, and ultimately its function. The elucidation of the primary structure of Warnericin RK was a crucial step in understanding its biological activity.
Sequence: MQFITDLIKKAVDFFKGLFGNK
The primary structure of this compound consists of a 22-amino acid sequence: Methionine-Glutamine-Phenylalanine-Isoleucine-Threonine-Aspartic Acid-Leucine-Isoleucine-Lysine-Lysine-Alanine-Valine-Aspartic Acid-Phenylalanine-Phenylalanine-Lysine-Glycine-Leucine-Phenylalanine-Glycine-Asparagine-Lysine. nih.govnih.gov This specific sequence was determined through techniques such as automated Edman degradation and mass spectrometry. slideshare.nettandfonline.com
Below is a data table detailing the amino acid sequence of this compound.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
| 1 | Met | M |
| 2 | Gln | Q |
| 3 | Phe | F |
| 4 | Ile | I |
| 5 | Thr | T |
| 6 | Asp | D |
| 7 | Leu | L |
| 8 | Ile | I |
| 9 | Lys | K |
| 10 | Lys | K |
| 11 | Ala | A |
| 12 | Val | V |
| 13 | Asp | D |
| 14 | Phe | F |
| 15 | Phe | F |
| 16 | Lys | K |
| 17 | Gly | G |
| 18 | Leu | L |
| 19 | Phe | F |
| 20 | Gly | G |
| 21 | Asn | N |
| 22 | Lys | K |
Secondary and Tertiary Structural Features
The functionality of this compound is intrinsically linked to its three-dimensional structure, which is formed through the folding of its primary amino acid chain.
Characterization of Alpha-Helical Conformation
In aqueous solutions, this compound does not exhibit a defined secondary structure. frontiersin.org However, in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or detergents, it adopts a distinct alpha-helical conformation. nih.govfrontiersin.orgfrontiersin.org Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing this structural transition. nih.govfrontiersin.org Specifically, 2D-NMR analysis in 8% TFE revealed a well-defined α-helix extending from residue 4 to residue 16. frontiersin.orgfrontiersin.org This helical structure is crucial for its interaction with and disruption of bacterial membranes. nih.govnih.gov
Analysis of Amphiphilic Nature and its Structural Ramifications
The alpha-helical structure of this compound is amphiphilic, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.govfrontiersin.org A helical wheel representation shows that the hydrophobic residues are clustered on one face of the helix, while the hydrophilic and charged residues are on the opposite face. nih.gov This spatial segregation of residues is a key determinant of its detergent-like mode of action, allowing it to interact with the lipid bilayer of target membranes. nih.govresearchgate.net The central part of the peptide, from residue 4 to 16, forms a nearly perfect amphiphilic helix. nih.govfrontiersin.org
Conformational Dynamics and Membrane-Mimetic Environments
The structure of this compound is highly dependent on its environment. While unstructured in aqueous solution, it undergoes a significant conformational change upon encountering a membrane-like environment. frontiersin.orgnih.gov This transition to an alpha-helical state is a common feature of many membrane-active peptides. biorxiv.org The interaction with model lipid membranes, such as those made from DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), has been studied using techniques like planar lipid bilayer analysis. nih.gov These studies have shown that this compound can increase the conductance of model membranes, indicating it is membrane-active. nih.gov The peptide's ability to permeabilize membranes is thought to be the basis of its antimicrobial activity. nih.govfrontiersin.org The dynamic nature of its conformation allows it to adapt to the interfacial region of the membrane, leading to membrane disruption. nih.govbiorxiv.org
Below is a data table summarizing key biophysical properties of this compound.
| Property | Value/Description | Source |
| Molecular Weight | 2.56 kDa | nih.gov |
| Amino Acid Count | 22 | frontiersin.orgfrontiersin.org |
| Structure in Aqueous Solution | Undefined/Random Coil | frontiersin.org |
| Structure in Membrane-Mimetic Environment | Alpha-helical (residues 4-16) | nih.govfrontiersin.orgfrontiersin.org |
| Key Structural Feature | Amphiphilic alpha-helix | nih.govfrontiersin.org |
| Proposed Mode of Action | Detergent-like | nih.govfrontiersin.orgresearchgate.net |
Mechanistic Investigations of Warnericin Rk Activity
Membrane Permeabilization and Disruption Mechanisms
The primary mode of action of Warnericin RK involves the permeabilization and disruption of the bacterial cell membrane. nih.govnih.gov This activity is attributed to its structural and physicochemical properties, which facilitate its interaction with and subsequent damage to the lipid bilayer.
Elucidation of Detergent-like Mode of Action
This compound's activity is characterized by a detergent-like mechanism. nih.govresearchgate.netfrontiersin.org Unlike peptides that form discrete, stable pores, this compound appears to cause a more generalized disruption of the membrane. Osmotic protection experiments conducted on erythrocytes have shown that the peptide does not form well-defined pores, a finding that supports the detergent-like model. nih.govnih.gov This mechanism involves the peptide monomers accumulating on the membrane surface, and upon reaching a critical concentration, they disrupt the lipid packing, leading to membrane leakage and eventual cell lysis. frontiersin.org This is consistent with the observation that at high concentrations, this compound induces membrane disruption. nih.gov The peptide's amphiphilic α-helical structure is crucial for this activity, allowing it to insert into the lipid bilayer and cause destabilization. nih.govnih.gov
Interactions with Artificial Lipid Bilayers and Model Membranes
Studies using artificial lipid bilayers and model membranes have provided significant insights into the initial steps of this compound's action. The peptide has been shown to interact with and permeabilize these model systems in a voltage-independent manner. nih.govnih.gov Experiments with black lipid membranes made from diphytanoyl phosphatidylcholine (DPPC) demonstrated that this compound can increase the conductance of these membranes by several orders of magnitude. nih.gov At lower concentrations (around 0.4 μM), the peptide increases membrane conductance, while at higher concentrations (>2 μM), it leads to membrane disruption. nih.gov This biphasic effect, with channel-like activity at low concentrations and lytic activity at higher concentrations, is a hallmark of its interaction with lipid bilayers.
Effects on Cellular Membrane Integrity and Ion Permeability
This compound directly impacts the integrity of the cellular membrane, leading to increased ion permeability. nih.gov In studies using Legionella pneumophila, treatment with this compound resulted in rapid, concentration-dependent permeabilization of the bacterial cells, as demonstrated by the influx of fluorescent dyes like propidium (B1200493) iodide (PI). nih.govplos.org The concentrations required to induce permeabilization in both Legionella and artificial membranes are in the micromolar range. nih.gov This rapid permeabilization disrupts the cellular electrochemical gradients essential for viability, ultimately leading to cell death.
| System | Observation | Concentration | Reference |
|---|---|---|---|
| Erythrocytes | No formation of well-defined pores | Not specified | nih.govnih.gov |
| Artificial Lipid Bilayers (DPPC) | Increased conductance | ~0.4 μM | nih.gov |
| Artificial Lipid Bilayers (DPPC) | Membrane disruption | >2 μM | nih.gov |
| L. pneumophila | Concentration-dependent permeabilization (PI influx) | Micromolar range | nih.govplos.org |
Cellular Target Specificity and Modulatory Factors
A remarkable feature of this compound is its narrow spectrum of activity, which is almost exclusively limited to the Legionella genus. nih.govnih.gov This specificity is not due to a specific protein receptor but is intricately linked to the unique lipid composition of the Legionella cell membrane.
Molecular Basis of Specificity Towards Legionella Genus
The specificity of this compound for Legionella is attributed to a combination of the peptide's detergent-like mode of action and the high susceptibility of Legionella to detergents. nih.govnih.gov Studies have shown that Legionella is 10- to 1000-fold more sensitive to various detergents compared to other bacteria. nih.govnih.gov This inherent sensitivity makes its membrane a prime target for a peptide with a detergent-like mechanism. The initial interaction is thought to be an electrostatic attraction between the cationic peptide and the negatively charged bacterial surface, followed by a more specific interaction with the membrane lipids. nih.gov While the precise molecular interactions are still under investigation, it is clear that the lipid environment of the target cell plays a crucial role.
Influence of Target Cell Membrane Lipid Composition (e.g., Branched-Chain Fatty Acids, Phosphatidylcholine Content)
The lipid composition of the Legionella membrane is a key determinant of its susceptibility to this compound. researchgate.netacs.org Two main factors have been identified: the presence of branched-chain fatty acids (BCFAs) and a high content of phosphatidylcholine (PC).
Legionella membranes are characterized by an unusually high proportion of BCFAs. researchgate.netnih.gov Studies have shown a correlation between the fatty acid profile and the sensitivity of L. pneumophila to this compound. researchgate.netnih.gov For instance, cells in the stationary phase, which are less resistant to the peptide, have higher amounts of BCFAs and short-chain fatty acids. nih.govnovoprolabs.com Conversely, a strain of L. pneumophila adapted to grow in the presence of high concentrations of this compound showed a significant increase in the amount of BCFAs and a decrease in unsaturated fatty acids and fatty acid chain length, suggesting that these changes confer resistance. researchgate.netnih.gov
Furthermore, Legionella possesses a high amount of phosphatidylcholine (around 30%), a phospholipid more commonly found in eukaryotic cells than in bacteria. plos.orgacs.org This high PC content is believed to contribute to the specific interaction with this compound. researchgate.netmdpi.com The presence of these specific lipid components in the Legionella membrane appears to create a favorable environment for the peptide's disruptive activity.
| Lipid Component | Observation | Effect on Sensitivity | Reference |
|---|---|---|---|
| Branched-Chain Fatty Acids (BCFAs) | Higher amounts in less resistant, stationary phase cells. | Increased sensitivity | nih.govnovoprolabs.com |
| Branched-Chain Fatty Acids (BCFAs) | Significantly higher in adapted, resistant strains. | Decreased sensitivity (Resistance) | researchgate.netnih.gov |
| Unsaturated Fatty Acids & Fatty Acid Chain Length | Decreased in adapted, resistant strains. | Decreased sensitivity (Resistance) | researchgate.netnih.gov |
| Phosphatidylcholine (PC) | Unusually high content (~30%) in Legionella. | Contributes to specific interaction and sensitivity | plos.orgacs.orgmdpi.com |
Modulation of Host Cell Biological Processes by this compound
This compound, a bacteriocin (B1578144) produced by Staphylococcus warneri, extends its activity beyond direct antimicrobial effects to modulate crucial biological processes within host eukaryotic cells. Research has revealed its capacity to interfere with post-translational modification pathways and regulate gene expression, particularly in the context of intestinal and immune cell functions. tandfonline.comtandfonline.com
Impact on SUMOylation Machinery in Eukaryotic Cells
This compound has been identified as a potent inhibitor of the SUMOylation process in host cells. nih.gov SUMOylation is a critical post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are attached to target proteins, regulating their function, localization, and stability. dntb.gov.ua This process is fundamental for maintaining cellular homeostasis, especially in the intestinal epithelium. gremi.asso.fr
The primary mechanism by which this compound disrupts SUMOylation is by targeting key enzymatic components of the SUMOylation machinery. tandfonline.com Specifically, the toxin leads to a significant reduction in the levels of SUMO-conjugated proteins within the cell. tandfonline.com This effect is achieved by inducing the degradation of Ubc9, the essential SUMO E2-conjugating enzyme. tandfonline.com The loss of Ubc9 cripples the cell's ability to attach SUMO proteins to their substrates, leading to a widespread deSUMOylation effect. tandfonline.com This mechanism of targeting the SUMO E2 enzyme is similar to that observed with other bacterial toxins, such as Listeriolysin O. tandfonline.com
Studies have demonstrated this deSUMOylating activity in various eukaryotic cell lines, including intestinal cells (Caco-2), macrophages (RAW264.7), and HeLa cells. tandfonline.com Notably, the formylated version of this compound (formyl-WRK) exhibits a more potent effect on dampening host SUMOylation compared to its non-formylated counterpart. tandfonline.comtandfonline.com This enhanced activity is correlated with a higher hemolytic activity, suggesting that its ability to destabilize eukaryotic membranes may facilitate its access to intracellular targets. tandfonline.com By impairing the SUMOylation pathway, this compound can subsequently influence various cellular processes, including inflammatory responses. gremi.asso.fr
Table 1: Effect of Formyl-Warnericin RK on SUMOylation Machinery Components in HeLa Cells This table summarizes the quantified changes in key SUMOylation-related proteins in HeLa cells after treatment with formyl-Warnericin RK for one hour. Data is expressed as a fold-change relative to untreated cells.
| Protein Target | Fold-Change vs. Untreated (mean ± s.d.) | P-value |
| SUMO2/3-conjugated proteins (>50 kDa) | ~0.4 | P<0.001 |
| Ubc9 | ~0.5 | P<0.01 |
| SAE1 | No significant modification | N/A |
| SAE2 | No significant modification | N/A |
| Data derived from immunoblot analysis as described in research findings. tandfonline.com |
Regulation of Gene Expression Pertaining to Intestinal Tight Junctions
Beyond its impact on SUMOylation, this compound directly influences the transcriptional regulation of genes responsible for forming and maintaining intestinal tight junctions. tandfonline.com Tight junctions are multiprotein complexes that seal the paracellular pathway between epithelial cells, forming a crucial barrier that controls intestinal permeability. nih.govijbs.com
Research has shown that this compound alters the expression of several key genes involved in tight junction formation. tandfonline.com This regulatory effect is observed in intestinal epithelial cells, such as Caco-2 cells, particularly in the context of an inflammatory environment stimulated by agents like TNFα or Pam₃CSK₄. tandfonline.com The modulation of these genes suggests that the toxin can impact the integrity of the intestinal epithelial barrier. gremi.asso.fr
The specific genes affected include those encoding for claudins and caveolin-1. tandfonline.com The alteration in the expression levels of these genes indicates a direct interference with the cellular mechanisms that uphold the structural and functional integrity of the gut barrier. tandfonline.com This disruption of tight junction gene regulation is a significant aspect of this compound's interaction with host cells, potentially leading to changes in intestinal permeability and contributing to inflammatory conditions. tandfonline.com
Table 2: Regulation of Tight Junction-Related Gene Expression by Formyl-Warnericin RK in Caco-2 Cells This table details the observed changes in the expression of genes critical for intestinal tight junction formation in Caco-2 cells pre-treated with formyl-Warnericin RK and then stimulated with an inflammatory agent.
| Gene | Protein Product | Observed Regulation by this compound |
| CLDN1 | Claudin-1 | Expression altered |
| CLDN2 | Claudin-2 | Expression altered |
| CAV1 | Caveolin-1 | Expression altered |
| Based on findings from gene expression analysis. tandfonline.com |
Biological Activities and Scope of Action of Warnericin Rk
Antimicrobial Activity Profile
The antimicrobial properties of Warnericin RK are characterized by a notably narrow spectrum of activity. This specificity is a key feature of the peptide's biological profile.
This compound is recognized primarily for its potent and specific activity against Legionella pneumophila, the bacterium responsible for Legionnaires' disease. nih.govnih.gov This antimicrobial peptide displays a very narrow range of activity, which is almost exclusively limited to the Legionella genus. nih.govresearchgate.netnih.gov The mechanism behind this specificity is not due to interaction with a specific protein receptor but is instead attributed to a detergent-like mode of action. nih.govnih.govresearchgate.net this compound adopts an amphiphilic alpha-helical structure that allows it to permeabilize and disrupt the bacterial membrane, leading to cell death. nih.govresearchgate.netfrontiersin.org
The particular sensitivity of Legionella pneumophila to this peptide is closely linked to the unique lipid composition of its membrane. plos.orgnih.gov Legionella membranes contain an unusually high concentration of phosphatidylcholine (around 30%), a phospholipid that is common in eukaryotic cells but rare in bacteria. plos.orgnih.govnih.gov This composition appears to make the membrane especially vulnerable to the detergent-like action of this compound. nih.govfrontiersin.org
Further evidence for this membrane-centric mechanism comes from studies on bacterial resistance. L. pneumophila strains that adapt to grow in the presence of this compound show significant alterations in their membrane's fatty acid composition. nih.govresearchgate.net Specifically, an increase in branched-chain fatty acids and a decrease in the length of fatty acid chains are correlated with increased resistance to the peptide. nih.govfrontiersin.org This suggests that the fatty acid profile is a critical factor in determining the sensitivity of L. pneumophila to this compound. nih.govresearchgate.netfrontiersin.org
The antimicrobial action of this compound is highly focused on the Legionella genus, with limited efficacy against other bacteria. nih.govnih.gov This specificity is a result of the peptide's detergent-like mechanism combined with the high susceptibility of Legionella to such agents. nih.gov Research has shown that Legionella cells are 10- to 1000-fold more sensitive to detergents compared to other tested bacteria, which helps to explain the peptide's narrow target range. nih.govnih.gov While it is a potent bactericidal agent against Legionella, it is not described as a broad-spectrum antibiotic. nih.govfrontiersin.org In addition to its antibacterial properties, this compound also demonstrates significant hemolytic activity, meaning it can lyse red blood cells, an action it shares with other peptides like δ-lysins. nih.govfrontiersin.orgplos.orgnih.gov
| Microorganism | Activity Level | Mechanism/Note |
|---|---|---|
| Legionella pneumophila | High | Bactericidal; detergent-like membrane disruption. nih.govfrontiersin.org Sensitivity linked to high phosphatidylcholine content in the membrane. plos.orgnih.gov |
| Other Bacteria (General) | Low to Inactive | Described as having a very narrow spectrum of activity. nih.govnih.gov Other bacteria are significantly less sensitive to its detergent-like action. nih.gov |
| Erythrocytes (Red Blood Cells) | High | Causes hemolysis (cell lysis), indicating membrane-disrupting activity on these eukaryotic cells. frontiersin.orgplos.org |
Specific Anti-Legionella pneumophila Activity
Cellular Activity in Eukaryotic Cell Models
Beyond its antimicrobial effects, this compound has been investigated for its cytotoxic activity against various eukaryotic cells, including several cancerous cell lines. The mechanism of action appears to be consistent with its effects on bacterial membranes.
This compound has demonstrated cytotoxic activity against several types of cancer cells. plos.orgnih.gov Studies have tested its effects on glioma (C6), prostatic carcinoma (LNCaP), and various leukemia cell lines (Jurkat, KG1, K562). nih.govresearchgate.net The peptide was found to be toxic to these cancerous cells. plos.orgnih.gov However, its cytotoxicity extends to some healthy cells as well; it was also found to be toxic to healthy glial cells (astrocytes) and prostatic cells (RWPE). nih.govresearchgate.net A significant finding is that this compound displayed no harmful effects on healthy mononuclear cells (MNCs), suggesting a degree of selectivity. plos.orgnih.govresearchgate.net This selective action against leukemia cells but not healthy blood cells has led to suggestions that it could be a candidate for further research in leukemia therapy. researchgate.netrepec.org
| Cell Type | Cell Line | Description | Median Lethal Dose (LD50) in µM |
|---|---|---|---|
| Glioma | C6 | Cancerous | ~10 µM researchgate.net |
| Astrocytes | Healthy | ~10 µM researchgate.net | |
| Prostatic Carcinoma | LNCaP | Cancerous | ~12 µM researchgate.net |
| RWPE | Healthy | ~10 µM researchgate.net | |
| Leukemia | Jurkat | Cancerous | ~15 µM researchgate.net |
| KG1 | Cancerous | ~15 µM researchgate.net | |
| K562 | Cancerous | ~15 µM researchgate.net | |
| Mononuclear Cells | MNC | Healthy | Non-toxic at tested concentrations nih.govresearchgate.net |
Note: LD50 values are approximated from graphical data presented in the cited source. researchgate.net
The mode of action of this compound against eukaryotic cancer cells is membranolytic, mirroring its effect on Legionella. plos.orgnih.gov Investigations using chemical Raman imaging have visualized the peptide's impact on Jurkat leukemia cells. plos.orgresearchgate.net The addition of this compound induces a significant disorganization of the cell membrane. plos.orgnih.gov This disruption leads to a loss of the integrity of inner cellular compartments. plos.orgnih.govresearchgate.net At similar concentrations, no such membrane damage was observed in healthy mononuclear cells, which aligns with the peptide's lack of toxicity towards these cells. plos.orgnih.gov This suggests that the cytotoxic effect of this compound on susceptible cancer cells is directly caused by its ability to physically compromise the cell membrane, a mechanism consistent with the detergent-like action proposed from its antibacterial studies. nih.gov
Structure Activity Relationship Sar Studies and Analogue Design
Correlating Primary and Secondary Structure with Biological Outcomes
Warnericin RK is a 22-amino-acid peptide that, like many AMPs, is cationic and amphiphilic. nih.govbibliotekanauki.pl In an aqueous solution, the peptide lacks a defined secondary structure. nih.gov However, in a membrane-like environment, it adopts an amphiphilic α-helical conformation. nih.govresearchgate.net This structural change is fundamental to its biological activity. The α-helix positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, a key feature for membrane interaction. nih.govfrontiersin.org
The biological activity of this compound is characterized by two main outcomes: a potent, narrow-spectrum antibacterial effect against Legionella and a significant hemolytic activity. nih.govresearchgate.net Its mode of action is described as "detergent-like," meaning it disrupts the cell membrane without forming discrete, stable pores. nih.govresearchgate.netplos.org This mechanism involves the peptide accumulating on and inserting into the lipid bilayer, leading to membrane permeabilization and eventual lysis. nih.gov
The high specificity of this compound for Legionella is attributed to a combination of this detergent-like action and the unique composition of the Legionella cell membrane. nih.govresearchgate.net Legionella membranes are unusually sensitive to detergents and have a high content of phosphatidylcholine, a phospholipid more commonly found in eukaryotic cells. nih.govplos.orgfrontiersin.org This distinct lipid profile, along with the presence of specific branched-chain fatty acids, appears to make the membrane particularly susceptible to disruption by this compound. researchgate.netfrontiersin.orgacs.org
Rational Design and Synthesis of this compound Analogues
The dual nature of this compound's activity—desirable antibacterial action and undesirable hemolytic effects—makes it a prime candidate for analogue design. The goal of such rational design is to create synthetic variants that retain or enhance the anti-Legionella activity while minimizing toxicity to host cells, such as red blood cells. plos.org
Strategies for Modulating Activity Profile through Amino Acid Substitution
Structure-activity relationship studies have successfully identified key amino acid residues that independently control the antibacterial and hemolytic functions of this compound. plos.orgfrontiersin.org In a comparative study with another staphylococcal peptide, PSMα, which is poorly hemolytic, researchers created a library of variants by substituting specific amino acids. plos.orgfrontiersin.org
Table 1: Effect of Amino Acid Substitution on this compound Activity This table summarizes findings from studies on synthetic analogues of this compound (WRK), showing how specific substitutions affect its anti-Legionella and hemolytic properties.
| Peptide | Amino Acid Sequence | Key Substitution | Anti-Legionella Activity | Hemolytic Activity |
|---|---|---|---|---|
| This compound (WRK) | M-G-A-I-I-A-G-V-I-K-S-L-K-F -L-G-K-I-L-G -K-L | Native Peptide | High | High |
| WarnF14V | M-G-A-I-I-A-G-V-I-K-S-L-K-V -L-G-K-I-L-G-K-L | F14V | High | Low |
| WarnG20D | M-G-A-I-I-A-G-V-I-K-S-L-K-F-L-G-K-I-L-D -K-L | G20D | High | Low |
Engineering for Enhanced Specificity or Altered Membrane Interactions
Beyond modulating its inherent activities, this compound has been engineered for novel applications, particularly in diagnostics. One significant modification involves the addition of a cysteine residue to the peptide's sequence (Cys-WRK). acs.orgmdpi.com This engineering strategy does not aim to alter the peptide's interaction with the bacterial membrane but rather to provide a chemical handle for immobilization. acs.org
The cysteine-modified peptide can be covalently attached to surfaces, such as GaAs/AlGaAs nanoheterostructures, to create highly sensitive and specific biosensors for the detection of L. pneumophila. acs.orgmdpi.comresearchgate.net In this format, the engineered peptide acts as a capture agent. researchgate.net These Cys-WRK functionalized biosensors have demonstrated a significantly higher binding affinity for L. pneumophila compared to other bacteria, including E. coli and B. subtilis, and can detect the pathogen at very low concentrations. acs.orgmdpi.com This application leverages the peptide's natural specificity, which is thought to arise from an initial electrostatic attraction followed by a more specific interaction with the unique lipid composition of the Legionella membrane. acs.orgnih.gov
Advanced Methodologies for Warnericin Rk Investigation
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods have been instrumental in defining the structural attributes of Warnericin RK, providing insights into its secondary and tertiary structures in various environments.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy has been a key technique for analyzing the secondary structure of this compound. nih.gov Studies using CD spectroscopy have shown that the peptide's conformation is highly dependent on its environment. In an aqueous solution, this compound does not exhibit a well-defined structure. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or dimyristoylphosphatidylcholine (B1235183) (DMPC) vesicles, the peptide undergoes a significant conformational change. nih.gov
The CD spectra of this compound in the presence of 8% TFE or DMPC vesicles show characteristic double minima at approximately 208 and 222 nm, which is indicative of a high α-helical content. nih.gov The analysis of these spectra reveals a substantial increase in α-helical structure, suggesting that the peptide folds into this conformation upon interacting with a hydrophobic environment, a common feature of membrane-active peptides. nih.govnih.gov
Table 1: Secondary Structure Content of this compound in Different Environments as Determined by CD Spectroscopy
| Environment | α-Helical Content (%) | Extended Conformation (%) | Turn (%) | Random Coil (%) |
|---|---|---|---|---|
| Pure this compound | Low | Moderate | Low | High |
| With 8% TFE | High | Low | Low | Low |
| With DMPC (1:2.5) | High | Low | Low | Low |
| With DMPC (1:10) | High | Low | Low | Low |
This table is based on data reported in Biophysical Journal, 2009. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy has provided high-resolution structural information for this compound. nih.govresearchgate.net Both solution-state and solid-state NMR techniques have been employed to understand its three-dimensional structure and its behavior in membrane-like settings.
In solution, specifically in 8% trifluoroethanol (TFE) to mimic a membrane environment, two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), were used to determine the peptide's structure. nih.gov These studies revealed a well-defined α-helix spanning from residue 4 to residue 16. nih.gov The resulting structure highlights the amphipathic nature of the helix, with a clear segregation of hydrophobic and hydrophilic residues on opposite faces of the helical cylinder. nih.govnih.gov This amphiphilicity is a critical feature for its membrane-destabilizing activity. nih.gov
Solid-state NMR could be a valuable tool for studying the peptide directly in lipid bilayers, providing details on its orientation and dynamics within the membrane. While specific solid-state NMR data for this compound is not extensively detailed in the provided search results, the principles of the technique are well-established for membrane peptides. mst.edunih.gov
Table 2: NMR Structural Statistics for this compound in 8% TFE
| Parameter | Value |
|---|---|
| Number of NOE Restraints | 238 |
| - Intraresidual | 127 |
| - Sequential | 70 |
| - Medium Range | 41 |
| RMSD from Average Structure (Å) | |
| - Backbone atoms (residues 4-16) | 0.6 ± 0.3 |
| - Heavy atoms (residues 4-16) | 1.3 ± 0.3 |
This table is based on data reported in Biophysical Journal, 2009. nih.gov
Membrane Interaction and Permeabilization Assays
A variety of assays have been utilized to characterize the interaction of this compound with membranes and to quantify its ability to permeabilize them.
Planar Lipid Bilayer Conductance Measurements
Planar lipid bilayer experiments have been crucial in demonstrating the membrane-active nature of this compound. nih.gov These studies measure the flow of ions across an artificial lipid membrane, providing insights into the peptide's ability to form pores or channels. When this compound is added to a planar lipid bilayer, it causes a significant, dose-dependent increase in the membrane's conductance. nih.gov
At low concentrations (e.g., 0.4 μM), the conductance increase occurs in discrete steps, suggesting the formation of ion channels. nih.gov However, these channels exhibit a wide range of conductance values, with a maximum around 300 pS in 1 M KCl, rather than a single, well-defined channel size. nih.gov At higher concentrations, the peptide leads to a more continuous increase in conductance, indicative of membrane destabilization and disruption. nih.gov Furthermore, these conductance events were found to be largely voltage-independent. nih.govnih.gov Zero-current potential measurements indicated a cation selectivity for the pores formed by this compound. nih.gov
Fluorescence-Based Membrane Permeabilization Techniques
Fluorescence-based assays are widely used to assess the ability of peptides to permeabilize bacterial or artificial vesicle membranes. For this compound, these techniques have confirmed its membrane-disrupting activity. nih.gov A common method involves using fluorescent dyes like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids. nih.govplos.org
Flow cytometry analysis of Legionella pneumophila treated with this compound and stained with a combination of SYTO 9 (stains all bacteria) and PI showed a concentration-dependent increase in the number of PI-positive cells. nih.gov This directly demonstrates that this compound permeabilizes the bacterial membrane. nih.govresearchgate.net Similar assays using cancer cells have also shown membrane permeabilization, indicating a broader membranolytic activity. plos.orgnih.gov
Osmotic Protection Experiments
Osmotic protection experiments are used to estimate the size of pores formed by membrane-active agents. The principle is that if a pore is small, the influx of water can be counteracted by adding large, membrane-impermeable solutes (osmoprotectants) to the external medium, thus preventing cell lysis. The size of the osmoprotectant that prevents lysis provides an estimate of the pore's radius.
For this compound, osmotic protection experiments performed on erythrocytes (red blood cells) revealed that the peptide does not form well-defined pores of a specific size. nih.govresearchgate.net This finding, coupled with the planar lipid bilayer data, supports a "detergent-like" mode of action, where the peptide disrupts the membrane in a less structured manner than forming discrete, stable pores. nih.govresearchgate.netfrontiersin.org
Computational and 'Omics' Approaches
Modern research on the antimicrobial peptide this compound has been significantly advanced by the integration of computational and 'omics' technologies. These approaches provide a deeper understanding of its genetic basis, its effects on target organisms at a molecular level, and its structural characteristics.
Genome Mining for Biosynthetic Gene Clusters
Genome mining is a powerful bioinformatic approach used to identify the biosynthetic gene clusters (BGCs) responsible for the production of natural products like this compound. jmicrobiol.or.krnih.govresearchgate.netrevista-agroproductividad.org This process involves scanning the genome of the producing organism, Staphylococcus warneri, to locate the genes that encode the enzymes and other proteins necessary for the peptide's synthesis. mdpi.com By analyzing the genetic architecture of these clusters, researchers can gain insights into the biosynthetic pathway of this compound. nih.govresearchgate.net
These computational tools and databases allow for the identification of core biosynthetic genes, such as those for peptide modification and transport, which are characteristic of bacteriocin (B1578144) production. jmicrobiol.or.krrevista-agroproductividad.org This targeted approach helps to distinguish novel BGCs from those that are already known, paving the way for the discovery of new bioactive compounds. jmicrobiol.or.krnih.gov While genome mining is a crucial first step, experimental validation is necessary to confirm the function of the identified gene clusters. revista-agroproductividad.org
Transcriptomic Analysis in Response to Peptide Exposure
Transcriptomic analysis provides a snapshot of the gene expression changes in a target organism upon exposure to this compound. researchgate.netnih.govresearchgate.net This technique helps to elucidate the peptide's mechanism of action and the resistance strategies employed by bacteria.
In a study involving Legionella pneumophila, a bacterium particularly susceptible to this compound, transcriptomic analysis was performed on a strain that had developed resistance to the peptide. researchgate.netnih.gov The results revealed significant changes in the expression of genes involved in fatty acid biosynthesis. researchgate.netnih.govresearchgate.net Specifically, two genes responsible for the desaturation and elongation of fatty acids were found to be repressed in the resistant strain. researchgate.netnih.gov This led to an altered fatty acid profile in the bacterial membrane, characterized by an increase in branched-chain fatty acids (BCFA) and a decrease in the length of fatty acid chains. researchgate.netnih.gov These findings suggest that modifications in the membrane lipid composition play a critical role in the acquired resistance to this compound. researchgate.netnih.gov
A similar approach has been used to study the host response to bacterial and viral mimics, providing a broad understanding of the transcriptional changes that occur during infection. biorxiv.org
Table 1: Key Genes in L. pneumophila with Altered Expression in Response to this compound Exposure
| Gene Category | Change in Expression in Resistant Strain | Consequence | Reference |
| Fatty Acid Desaturation | Repressed | Decrease in unsaturated fatty acids | researchgate.net, nih.gov |
| Fatty Acid Elongation | Repressed | Decrease in fatty acid chain length | researchgate.net, nih.gov |
Structural Modeling and Molecular Dynamics Simulations
Computational modeling techniques are invaluable for visualizing the three-dimensional structure of this compound and simulating its interactions with cell membranes. nih.gov Structural modeling predicts the peptide's conformation, which is often an alpha-helical structure, a common feature of membrane-active antimicrobial peptides. frontiersin.org
Molecular dynamics (MD) simulations can then be used to model the behavior of the peptide over time as it interacts with a lipid bilayer, mimicking a cell membrane. researchgate.netaps.orgopenreview.net These simulations provide insights into the molecular-level interactions, such as how the peptide inserts into the membrane and disrupts its integrity. researchgate.net This "in silico" approach complements experimental data and helps to explain the membranolytic, or detergent-like, mode of action that has been proposed for this compound. plos.orgnih.gov
These computational methods have been widely applied to study various molecular systems, from the interaction of drugs with their targets to the structural dynamics of proteins like actin. nih.govresearchgate.netacs.org
Advanced Microscopy and Imaging Techniques
The direct visualization of this compound's effects on cells is made possible through advanced microscopy techniques. These methods provide high-resolution spatial and chemical information, revealing the subcellular consequences of peptide exposure without the need for labeling. renishaw.com
Chemical Raman Imaging for Subcellular Effects
Chemical Raman imaging is a non-invasive technique that provides detailed chemical maps of a cell, allowing researchers to observe the distribution of lipids, proteins, and nucleic acids. renishaw.comresearchgate.netnih.gov This method has been instrumental in demonstrating the membranolytic activity of this compound on cancer cells. plos.orgresearchgate.netnih.govrepec.orgnih.gov
When Jurkat cells, a line of leukemia cells, were treated with this compound, chemical Raman imaging revealed a significant disruption of the cell membrane. plos.orgresearchgate.net This led to a loss of the cell's internal contents, confirming a lytic mechanism. plos.orgresearchgate.net In contrast, healthy mononuclear cells showed no such effects, highlighting a degree of selectivity in the peptide's action. plos.orgresearchgate.net The technique is sensitive enough to visualize the distribution of small molecule drugs within different subcellular compartments and can be used to study drug-membrane interactions. nih.gov
Confocal Raman Microspectroscopy
Confocal Raman microspectroscopy combines the chemical specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy. improvedpharma.comcam.ac.uk This allows for the acquisition of detailed Raman spectra from specific, sub-micrometer locations within a single cell. improvedpharma.combiorxiv.org
This technique was used to analyze the effects of this compound and its less hemolytic variants on individual Jurkat cells. plos.orgnih.gov By collecting spectra before and after peptide addition, researchers could identify changes in the biochemical composition of different cellular compartments, such as the nucleus and cytoplasm. plos.orgnih.gov The results corroborated the findings from chemical Raman imaging, showing significant damage to the membrane integrity of the cancer cells. plos.orgnih.gov The main spectral bands observed correspond to the vibrational modes of lipids, proteins, and nucleic acids, providing a molecular fingerprint of the cell's state. plos.org
Table 2: Key Raman Bands for Cellular Component Analysis
| Raman Shift (cm⁻¹) | Assignment | Cellular Component | Reference |
| ~750 | Nucleic acid bases | Nucleic Acids | nih.gov |
| ~1256 | Amide III | Proteins | nih.gov |
| ~1304 | CH₂ deformation | Lipids | nih.gov |
| ~1444 | CH₂/CH₃ deformation | Lipids and Proteins | nih.gov |
| ~1656 | Amide I / C=C stretching | Proteins and Unsaturated Lipids | nih.gov |
A variety of advanced scientific methods have been employed to characterize the structure, function, and activity of this compound.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been crucial in determining the three-dimensional structure of this compound in membrane-mimicking environments. researchgate.netnih.gov 2D-NMR techniques, such as NOESY, have been used to identify the alpha-helical regions of the peptide. frontiersin.org Solid-state NMR is also a prospective tool for studying the peptide's interaction with lipid bilayers in more detail, which has driven the development of recombinant expression systems for isotope labeling. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been used to assess the secondary structure of this compound under different conditions. researchgate.netnih.gov These studies confirmed that the peptide is largely unstructured in aqueous solution but adopts a significant alpha-helical conformation in the presence of lipid vesicles or membrane-mimicking solvents. nih.gov
Raman Spectroscopy: Confocal Raman microscopy has been utilized as a non-invasive, label-free method to visualize the effects of this compound on cells. plos.orgresearchgate.netnih.gov This technique has provided evidence for the membrane-disruptive mechanism by showing significant changes in the chemical composition and organization of the cell membrane and intracellular compartments upon peptide treatment. plos.orgresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR has been used to confirm the covalent immobilization of this compound onto biosensor surfaces and to study the conformation of the peptide. genscript.comresearchgate.net The absorbance bands corresponding to amide I and amide II have provided information about the helical structure of the immobilized peptide. acs.org
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard method for the purification of both synthetically produced and recombinantly expressed this compound. nih.govscience.gov It separates the peptide from impurities based on its hydrophobicity.
Affinity Chromatography: This technique has been employed for the purification of recombinant this compound that has been engineered with a fusion tag, such as a polyhistidine tag. nih.govscience.gov The tagged peptide specifically binds to a ligand immobilized on the chromatography resin, allowing for its separation from other cellular components. science.govgoogle.com
Microscopy Techniques
Fluorescence Microscopy: This technique, often used in conjunction with fluorescent dyes like propidium iodide (PI), has been used to assess membrane permeabilization in bacteria and other cells treated with this compound. nih.govnih.gov PI can only enter cells with compromised membranes, and its fluorescence inside the cell is a direct indicator of membrane damage. nih.govnih.gov It has also been used to visualize the specific binding of this compound to L. pneumophila on biosensor surfaces. researchgate.net
Electron Microscopy: While not extensively detailed for this compound in the provided context, electron microscopy (both scanning and transmission) is a powerful tool for visualizing the morphological changes induced by antimicrobial peptides on bacterial cells, such as membrane blebbing, cell shrinkage, and lysis. frontiersin.org
Molecular Modeling and Simulation
Structural models of this compound interacting with a membrane-like environment have been generated based on spectroscopic data. frontiersin.orgresearchgate.net These models visually represent the amphipathic nature of the alpha-helix, with hydrophobic residues embedded in the lipid core and hydrophilic residues exposed to the aqueous environment. frontiersin.orgresearchgate.net Such models are invaluable for understanding the structure-function relationships of the peptide.
Synthetic Chemistry Methodologies (e.g., Fmoc Solid-Phase Peptide Synthesis)
The synthesis of this compound and its analogues for research purposes is primarily achieved through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). tandfonline.comresearchgate.net This method allows for the stepwise assembly of the peptide chain on a solid resin support.
The general steps involved in Fmoc SPPS for synthesizing this compound are as follows:
Resin Selection and Loading: A suitable resin, such as a Rink amide resin for a C-terminal amide, is chosen. uci.edu The first C-terminal amino acid (in this case, lysine) with its alpha-amino group protected by Fmoc is covalently attached to the resin. uci.edu
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu This exposes a free amine group for the next coupling step.
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU) and then added to the resin. tandfonline.comresearchgate.net The activated carboxylic acid of the new amino acid reacts with the free amine on the resin-bound peptide to form a peptide bond.
Repetitive Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence until the full peptide is assembled on the resin.
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). tandfonline.com
Purification: The crude peptide is then purified, typically using RP-HPLC, to obtain the final, high-purity this compound. nih.gov
This synthetic approach has been instrumental in producing this compound and its variants for functional and structural studies, including those aimed at modulating its hemolytic activity. researchgate.nettandfonline.com
Emerging Research Directions and Potential Applications
Development as a Molecular Probe for Biological Systems
The ability of Warnericin RK to interact with and disrupt cell membranes makes it a valuable tool for studying cellular integrity and membrane dynamics. Research has utilized chemical Raman imaging to visualize the effects of this compound on cancer cells. plos.org This technique allows for the observation of large-scale disorganization of the cell membrane in leukemia cells (Jurkat line) after exposure to the peptide, leading to the loss of intracellular contents. plos.org In contrast, healthy mononuclear cells remained unaffected, highlighting the peptide's potential for targeted cell studies. plos.org This application demonstrates that this compound can serve as a molecular probe to investigate membrane-peptide interactions and the subsequent cellular responses, offering insights into the mechanisms of cell lysis and membrane biophysics.
Biotechnological Applications in Biosensing and Diagnostics
The specificity of this compound for Legionella pneumophila has been exploited in the development of highly sensitive and selective biosensors for pathogen detection. mdpi.comnih.gov These technologies offer a rapid alternative to traditional culture-based methods, which can be slow and inefficient. nih.gov
A significant area of development is the integration of this compound into advanced biosensor platforms, such as digital photocorrosion (DIP) biosensors based on GaAs/AlGaAs nanoheterostructures. mdpi.comnih.govresearchgate.net In these systems, the peptide is chemically modified, for instance with cysteine, and immobilized onto the biosensor surface. mdpi.comnih.gov This functionalized surface acts as a biological recognition element, efficiently capturing Legionella pneumophila from aqueous samples. nih.gov
The use of cysteine-modified this compound (Cys-AMP) allows for a more direct and stable attachment to the biosensor, reducing the distance between the captured bacteria and the sensing surface, which significantly enhances sensitivity. nih.gov This architecture has achieved impressive limits of detection, capable of identifying L. pneumophila at concentrations as low as 100-200 colony-forming units per milliliter (CFU/mL). nih.govresearchgate.netmdpi.com The biosensor demonstrates high selectivity, with this compound showing a significantly greater binding affinity for L. pneumophila compared to other bacteria like P. fluorescens, B. subtilis, and E. coli. nih.gov This specificity is attributed to interactions with the unique fatty acid and phosphatidylcholine composition of the Legionella membrane. plos.orgnih.gov
Interactive Table 1: Components of a this compound-Based Digital Photocorrosion Biosensor
| Component | Material/Molecule | Function | Citation |
|---|---|---|---|
| Sensing Platform | GaAs/AlGaAs nanoheterostructure | Transduces the biological binding event into a measurable signal through photocorrosion. | mdpi.comnih.gov |
| Recognition Element | Cysteine-modified this compound | Serves as the ligand to specifically capture Legionella pneumophila. | mdpi.comnih.gov |
| Target Analyte | Legionella pneumophila | The pathogenic bacterium to be detected. | nih.gov |
| Enhancement Strategy | Anti-L. pneumophila polyclonal antibodies | Can be used in a "sandwich" strategy to decorate captured bacteria, further improving signal and specificity. | mdpi.com |
Role in Host-Microbiota Interactions and Immunomodulation
Recent studies have revealed a new role for this compound in the complex interplay between the host and its gut microbiota. Staphylococcus warneri, the bacterium that produces this compound, is a natural member of the human gut microbiome. tandfonline.commdpi.com The secretion of this peptide within the intestinal environment can influence host cellular processes and immune responses. tandfonline.com
Research demonstrates that this compound can impact intestinal homeostasis by modulating host cell signaling pathways. tandfonline.com Specifically, the peptide has been shown to dampen SUMOylation, a critical post-translational modification process, in intestinal epithelial cells and macrophages. tandfonline.comnih.gov By targeting key components of the SUMOylation machinery, such as the SUMO E1 and E2 enzymes, this compound leads to a decrease in SUMO-conjugated proteins. tandfonline.com
This disruption of SUMOylation can promote inflammatory responses. tandfonline.comnih.gov this compound has been observed to enhance the expression of pro-inflammatory cytokines in both intestinal cells and macrophages through SUMO-dependent and independent mechanisms. tandfonline.com Furthermore, the toxin can regulate the expression of genes associated with intestinal tight junctions. tandfonline.comnih.gov These findings suggest that by producing this compound, S. warneri can manipulate host cellular functions, potentially altering the balance of the intestinal environment and contributing to inflammatory conditions. tandfonline.com
Exploration in Synthetic Biology for Rational Engineering
The structure and function of this compound make it an excellent candidate for rational engineering in synthetic biology. plos.org By modifying its amino acid sequence, researchers can fine-tune its biological activities. For example, synthetic variants of this compound have been designed to decrease its high hemolytic (red blood cell-destroying) activity while preserving its antimicrobial or cytotoxic effects. plos.org
Two such analogues, WarnG20D and WarnF14V, were developed and showed significantly reduced hemolytic effects but retained potent cytotoxic activity against leukemia cells. plos.org This demonstrates the potential to separate the peptide's different biological functions through targeted mutations, creating derivatives with more desirable therapeutic profiles. Such structure-activity relationship studies are crucial for engineering peptides with enhanced specificity and reduced off-target effects. frontiersin.org
Interactive Table 2: Activity of this compound and Engineered Analogues
| Peptide | Key Modification | Anti-Leukemia Activity (Jurkat cells) | Hemolytic Activity | Citation |
|---|---|---|---|---|
| This compound (WRK) | Wild-Type | High | High | plos.org |
| WarnG20D | Glycine-20 to Aspartic Acid | Moderate | Low | plos.org |
| WarnF14V | Phenylalanine-14 to Valine | Moderate | Low | plos.org |
Scaffold Development for Novel Antimicrobial Agents
This compound's amphiphilic α-helical structure serves as a promising scaffold for the development of new antimicrobial agents. nih.govnih.gov Its detergent-like mechanism of action, which involves the physical disruption of the bacterial membrane, is a valuable trait as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. nih.govresearchgate.netfrontiersin.org
Researchers are using the peptide's primary and secondary structure as a template to design novel peptides. nih.gov By understanding how factors like hydrophobicity, charge, and helical stability contribute to its activity against Legionella and other cells, new molecules can be synthesized. plos.org The goal is to create agents that may have a broader spectrum of activity, increased potency, or enhanced selectivity for pathogenic microbes over host cells. The development of low-hemolytic variants with anti-cancer activity is a prime example of how the this compound scaffold can be adapted for different therapeutic purposes. plos.org
Q & A
Q. What structural features of Warnericin RK contribute to its antimicrobial and anti-leukemic activities?
this compound is a 12-residue α-helical peptide with a +5 charge. Key structural determinants include:
- Phe14 : Critical for hemolytic activity but dispensable for antimicrobial effects.
- Overall charge : Positively charged residues (e.g., lysine) enhance binding to negatively charged microbial or cancer cell membranes . Methodological Insight: Use circular dichroism (CD) spectroscopy and helical wheel projections to analyze secondary structure. Compare with analogues (e.g., WarnerF14V) to isolate functional domains .
Q. How does this compound disrupt bacterial and cancer cell membranes?
The peptide forms large, detergent-like pores in lipid bilayers at ≥3.12 µM, causing membrane destabilization. Its mechanism differs from other antimicrobial peptides (AMPs) by lacking protein receptor specificity; activity correlates with membrane lipid composition (e.g., long-chain fatty acids in Legionella) . Methodological Insight: Employ liposome leakage assays and confocal Raman microscopy to visualize membrane interactions in real time .
Q. What experimental models validate this compound's selective toxicity to leukemia cells?
- In vitro: Cytotoxicity assays on Jurkat (leukemia) vs. healthy mononuclear cells show EC50 values of 5–10 µM for cancer cells, with no toxicity to normal cells at ≤20 µM .
- In vivo: Xenograft models using human leukemia cell lines confirm tumor growth inhibition . Methodological Insight: Use flow cytometry to assess apoptosis and membrane permeability changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported EC50 values across studies?
Variability arises from:
- Differences in membrane lipid composition of target cells (e.g., Legionella strains vs. leukemia cells) .
- Experimental conditions (e.g., serum interference in cytotoxicity assays) . Methodological Insight: Standardize lipidomic profiling of target cells and use serum-free assays to minimize confounding factors .
Q. What strategies mitigate this compound's hemolytic activity while preserving therapeutic efficacy?
- Analogue design : Replace Phe14 with valine (WarnerF14V) reduces hemolysis by 70% while retaining anti-Legionella activity .
- Dosage optimization : Pulse dosing (e.g., 3.12 µM for 1 hr) minimizes erythrocyte lysis . Methodological Insight: Combine molecular dynamics simulations with hemolysis assays to predict and validate structural modifications .
Q. How does this compound's activity compare to non-prokaryotic AMPs (e.g., Ci-MAM-A24)?
this compound exhibits broader-spectrum activity but lower selectivity than Ci-MAM-A24, which targets phosphatidylserine-rich cancer membranes. Ci-MAM-A24 achieves EC50 <0.5 µM for Legionella but requires lipid-specific binding partners . Methodological Insight: Use surface plasmon resonance (SPR) to compare binding kinetics to model membranes .
Q. What experimental designs address this compound's potential resistance development?
- Serial passage assays : Expose Legionella to sublethal peptide concentrations over 20 generations to monitor adaptive mutations .
- Lipid remodeling studies : Analyze membrane fatty acid elongation (e.g., lpg0396 gene in Legionella) as a resistance mechanism . Methodological Insight: Pair whole-genome sequencing with lipidomics to identify resistance markers .
Q. Can this compound synergize with conventional therapies (e.g., chemotherapy)?
Preliminary data suggest additive effects with doxorubicin in leukemia models. Synergy may arise from dual targeting of membrane integrity (this compound) and DNA damage (chemotherapy) . Methodological Insight: Use Chou-Talalay combination index analysis to quantify synergism .
Data Presentation and Reproducibility
Q. How should researchers report this compound's purity and structural validation?
Q. What guidelines ensure reproducibility in this compound studies?
- Experimental details : Specify lipid composition of model membranes, peptide:lipid ratios, and incubation times .
- Data sharing : Deposit raw Raman imaging data and cytotoxicity curves in public repositories (e.g., Zenodo) .
Ethical and Methodological Considerations
Q. How can researchers balance this compound's therapeutic potential with cytotoxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
